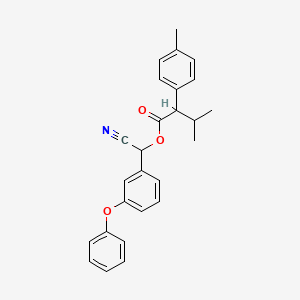
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a synthetic pyrethroid insecticide. It is known for its effectiveness in controlling a wide range of insect pests in agricultural and household settings. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves several steps:
Preparation of the Acid Chloride: The starting material, 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid, is converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of the Ester: The acid chloride is then reacted with cyano(3-phenoxyphenyl)methanol in the presence of a base such as pyridine to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and stringent quality control measures are common in industrial settings.
化学反応の分析
Types of Reactions
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted esters or amides.
科学的研究の応用
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Widely used in agricultural practices to control insect pests, contributing to increased crop yields and food security.
作用機序
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.
類似化合物との比較
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides such as:
- Fenvalerate
- Esfenvalerate
- Permethrin
- Cypermethrin
Uniqueness
- Potency : It is highly effective at low concentrations.
- Stability : It has a longer residual activity compared to some other pyrethroids.
- Selectivity : It is more selective for insect sodium channels, reducing the risk of toxicity to non-target organisms.
Similar Compounds
- Fenvalerate : Another pyrethroid with similar insecticidal properties.
- Esfenvalerate : The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.
- Permethrin : A widely used pyrethroid with a broad spectrum of activity.
- Cypermethrin : Known for its high potency and effectiveness against a wide range of insect pests.
特性
CAS番号 |
51630-53-6 |
|---|---|
分子式 |
C26H25NO3 |
分子量 |
399.5 g/mol |
IUPAC名 |
[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C26H25NO3/c1-18(2)25(20-14-12-19(3)13-15-20)26(28)30-24(17-27)21-8-7-11-23(16-21)29-22-9-5-4-6-10-22/h4-16,18,24-25H,1-3H3 |
InChIキー |
OCJUGACFAAWZIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















